N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclopentanecarboxamide, commonly known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. CX-5461 has shown promising results in preclinical studies for the treatment of various cancers, including breast, ovarian, and pancreatic cancer.
Mechanism of Action
CX-5461 inhibits RNA polymerase I transcription by binding to the DNA template and preventing the elongation of the RNA chain. This leads to a decrease in ribosomal RNA synthesis and a reduction in protein synthesis, which ultimately leads to cell death. CX-5461 has been shown to selectively target cancer cells with high levels of ribosomal DNA transcription, while sparing normal cells with lower levels of transcription.
Biochemical and Physiological Effects
CX-5461 has been shown to induce DNA damage and activate the DNA damage response pathway in cancer cells. This leads to cell cycle arrest and apoptosis. CX-5461 has also been shown to inhibit the DNA repair pathway, which can enhance the efficacy of chemotherapy.
Advantages and Limitations for Lab Experiments
One advantage of CX-5461 is its selective targeting of cancer cells with high levels of ribosomal DNA transcription. This makes it a potentially effective treatment for cancers with this characteristic. However, CX-5461 has also been shown to have limited efficacy in some cancer types, and its use may be limited by toxicity and off-target effects.
Future Directions
There are several potential future directions for the development of CX-5461. One direction is the development of combination therapies that enhance the efficacy of CX-5461. Another direction is the development of biomarkers to identify patients who are most likely to respond to CX-5461. Additionally, further research is needed to understand the mechanisms of resistance to CX-5461 and to develop strategies to overcome this resistance. Finally, the development of more potent and selective inhibitors of RNA polymerase I transcription may lead to the development of more effective cancer treatments.
Synthesis Methods
The synthesis of CX-5461 involves a series of chemical reactions, starting with the reaction of 4-bromo-2,6-dimethylphenol with triethylamine to form 4-bromo-2,6-dimethylphenol triethylammonium salt. This is followed by the reaction of the triethylammonium salt with 1,3-dibromopropane to form 4-bromo-2,6-dimethylphenyl 3-bromopropyl ether. The final step involves the reaction of 4-bromo-2,6-dimethylphenyl 3-bromopropyl ether with cyclopentanecarboxylic acid to form CX-5461.
Scientific Research Applications
CX-5461 has been extensively studied for its potential use in cancer treatment. It has been shown to selectively target cancer cells with high levels of ribosomal DNA transcription, which is a hallmark of many cancers. CX-5461 has been shown to inhibit the growth of breast, ovarian, and pancreatic cancer cells in preclinical studies. It has also been shown to enhance the efficacy of chemotherapy in these cancers.
Properties
IUPAC Name |
N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c15-11(14-7-3-4-8-14)9-13-12(16)10-5-1-2-6-10/h10H,1-9H2,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJIMNDCBPGFCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.